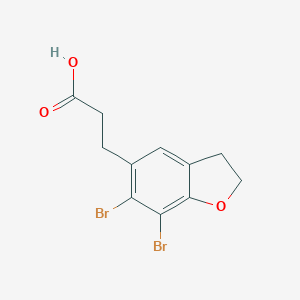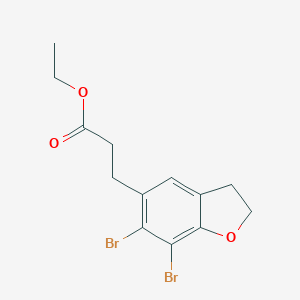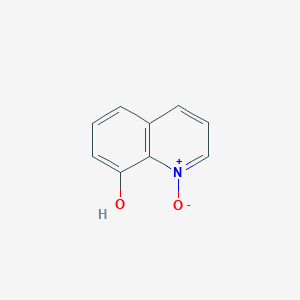
8-羟基喹啉-N-氧化物
概述
描述
8-Quinolinol N-oxide is a toxicant which can suppress luminescence of an indicator bacterium Photobacterium phosphoreum. It forms two types of complexes with gold(III) and palladium(II): type I are ion-associated compounds containing hydrogen bond and the other is the six-membered metal chelates containing metal-oxygen bonds.
科学研究应用
抗菌剂
8-羟基喹啉-N-氧化物具有广谱的抗菌活性。它已被发现对多种细菌菌株有效,使其成为开发新型抗生素的宝贵化合物。 该化合物螯合金属离子的能力会破坏微生物细胞中的金属离子稳态,这对它们的生存至关重要 .
抗癌特性
研究表明,8-羟基喹啉-N-氧化物衍生物可以作为有效的抗癌剂。它们通过诱导凋亡和抑制参与癌细胞生长的关键酶来干扰癌细胞的增殖。 这使得它们成为癌症治疗的有希望的候选者 .
神经保护作用
该化合物的铁螯合特性赋予了神经保护作用,这在阿尔茨海默病等疾病中特别有利。 通过调节金属蛋白活性并减少氧化应激,8-羟基喹啉-N-氧化物可以帮助保护神经细胞免受损伤 .
抗真菌活性
8-羟基喹啉-N-氧化物还表现出显著的抗真菌活性,使其成为抗真菌药物中的一种潜在成分。 它的机制包括破坏真菌细胞膜的完整性和抑制必需的真菌酶 .
抑制 2OG 依赖性酶
已知该化合物抑制 2-酮戊二酸 (2OG) 依赖性酶,这些酶是各种疾病的治疗靶点。 它作为一种广谱抑制剂,影响组蛋白脱甲基酶和核酸脱甲基酶等酶,这些酶在表观遗传调控中发挥作用 .
螯合疗法
由于其金属结合特性,8-羟基喹啉-N-氧化物用于螯合疗法治疗金属中毒。 它与有毒金属离子形成稳定的络合物,促进它们从体内排泄并减少金属诱导的毒性 .
作用机制
Target of Action
8-Hydroxyquinoline-N-oxide, also known as 8-Hydroxyquinoline 1-oxide or 8-Hydroxyquinoline N-oxide, exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It is known to interact with 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered to be promising therapeutic biotargets for various human diseases .
Mode of Action
8-Hydroxyquinoline-N-oxide acts as an oxidizing agent . It can react with hydrides, oxidizing hydrogen atoms into water and forming corresponding amines . It can also undergo oxidation reactions with amine compounds to form corresponding N-oxide amine products . Furthermore, it has an oxidizing effect on aldehydes and ketones, oxidizing them into corresponding carboxylic acids .
Biochemical Pathways
The compound is known to inhibit 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine . It is also reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Pharmacokinetics
It is known that the compound iox1, a derivative of 8-hydroxyquinoline, suffers from low cell permeability . This suggests that the bioavailability of 8-Hydroxyquinoline-N-oxide might be influenced by similar factors.
Result of Action
The result of the action of 8-Hydroxyquinoline-N-oxide is the inhibition of certain enzymes and the oxidation of specific substrates. This leads to changes in the methylation status of nucleic acids and potentially impacts gene expression . The compound’s antimicrobial, anticancer, and antifungal effects are likely a result of these molecular and cellular changes .
Action Environment
The action of 8-Hydroxyquinoline-N-oxide can be influenced by environmental factors. For instance, it has a strong odor and is typically handled in well-ventilated environments . Furthermore, its oxidizing properties suggest that it might be sensitive to reducing environments .
生化分析
Biochemical Properties
8-Hydroxyquinoline-N-oxide exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrogen bonding . The nature of these interactions is largely dependent on the specific biochemical context.
Cellular Effects
8-Hydroxyquinoline-N-oxide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to exhibit high antiproliferative activity against certain cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 8-Hydroxyquinoline-N-oxide is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it forms two types of complexes with gold (III) and palladium (II): type I are ion-associated compounds containing hydrogen bond and the other is the six-membered metal chelates containing metal-oxygen bonds .
Dosage Effects in Animal Models
The effects of 8-Hydroxyquinoline-N-oxide can vary with different dosages in animal models. For instance, it has been reported that the compound exhibits high antiproliferative activity against certain cancer cells at specific concentrations
Metabolic Pathways
8-Hydroxyquinoline-N-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
属性
IUPAC Name |
1-oxidoquinolin-1-ium-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKUOCCQEBLPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150142 | |
| Record name | 8-Quinolinol, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-45-3 | |
| Record name | 8-Hydroxyquinoline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyquinoline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-8-ol 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXYQUINOLINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMI4LD989P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 8-hydroxyquinoline-N-oxide?
A1: 8-Hydroxyquinoline-N-oxide has the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol. [, ]
Q2: What spectroscopic techniques are useful for characterizing 8-hydroxyquinoline-N-oxide?
A2: Researchers commonly employ infrared (IR), Raman, UV-Vis, and NMR spectroscopy to characterize 8-hydroxyquinoline-N-oxide and its complexes. These techniques provide valuable information about the molecule's structure, vibrational modes, electronic transitions, and proton environments. [, , ]
Q3: How does the N-oxide group in 8-hydroxyquinoline-N-oxide influence its properties compared to 8-hydroxyquinoline?
A3: The N-oxide group significantly impacts the compound's properties by:
- Modifying electron distribution: It increases the electron density on the oxygen atom, enhancing its ability to coordinate with metal ions. []
- Altering acidity: The N-oxide group increases the acidity of the hydroxyl proton, affecting its ionization constants and complexation behavior. []
- Influencing stability constants: Metal complexes of 8-hydroxyquinoline generally exhibit higher stability constants compared to their 8-hydroxyquinoline-N-oxide counterparts. This difference is attributed to the higher basicity of the 8-hydroxyquinoline anion. []
Q4: How does 8-hydroxyquinoline-N-oxide interact with metal ions?
A4: 8-Hydroxyquinoline-N-oxide acts as a bidentate ligand, coordinating to metal ions through both the oxygen atom of the N-oxide group and the deprotonated hydroxyl oxygen. This interaction forms stable chelate complexes with various metal ions. [, , , ]
Q5: What is the significance of the "gadolinium break" observed in lanthanide complexes of 8-hydroxyquinoline-N-oxide?
A5: The "gadolinium break" refers to the trend of increasing stability constants across the lanthanide series, reaching a peak at gadolinium, followed by a slight decrease. This phenomenon is observed in both 8-hydroxyquinoline and its N-oxide complexes and is attributed to a combination of electronic and steric factors. []
Q6: What are some applications of 8-hydroxyquinoline-N-oxide and its derivatives in analytical chemistry?
A6: 8-Hydroxyquinoline-N-oxide and its derivatives serve as valuable reagents in analytical chemistry for:
- Selective extraction: They selectively extract metal ions from solutions, facilitating their separation and preconcentration. []
- Gravimetric determination: They form insoluble complexes with specific metal ions, enabling their gravimetric determination. []
- Spectrophotometric analysis: The formation of colored complexes allows for the spectrophotometric determination of metal ions. []
Q7: Can you elaborate on the anticancer activity of 8-hydroxyquinoline-N-oxide and its complexes?
A7: Research indicates that certain lanthanide(III) complexes containing 8-hydroxyquinoline-N-oxide and 1,10-phenanthroline ligands demonstrate potent antiproliferative activity against cisplatin-resistant cancer cells. Notably, these complexes induce apoptosis and autophagy in these cells, potentially overcoming cisplatin resistance. []
Q8: How is computational chemistry used to study 8-hydroxyquinoline-N-oxide?
A8: Researchers utilize computational techniques, such as Density Functional Theory (DFT), to investigate:
- Molecular geometry: Predicting the three-dimensional structure and bond lengths of the molecule. []
- Vibrational frequencies: Calculating the vibrational modes of the molecule and comparing them to experimental data. []
Q9: What is the role of Structure-Activity Relationship (SAR) studies in understanding 8-hydroxyquinoline-N-oxide derivatives?
A9: SAR studies explore the relationship between the structure of 8-hydroxyquinoline-N-oxide derivatives and their biological activity. By systematically modifying substituents on the quinoline ring, researchers gain insights into the pharmacophore and identify derivatives with improved potency, selectivity, and pharmacological properties. [, ]
Q10: What factors influence the stability of 8-hydroxyquinoline-N-oxide and its complexes?
A10: Stability can be affected by:
Q11: What formulation strategies can improve the stability, solubility, or bioavailability of 8-hydroxyquinoline-N-oxide and its complexes?
A11: Formulation strategies include:
- Encapsulation: Encapsulating the compound within nanoparticles or liposomes can protect it from degradation and improve its delivery to target sites. []
Q12: Are there any specific SHE (Safety, Health, and Environment) considerations associated with handling 8-hydroxyquinoline-N-oxide and its derivatives?
A12: While specific SHE data for this compound might be limited, it is crucial to handle all chemicals with care. Researchers should consult safety data sheets, wear appropriate personal protective equipment, and follow established laboratory safety protocols. []
Q13: What are some promising areas for future research on 8-hydroxyquinoline-N-oxide and its derivatives?
A13: * Developing more potent and selective anticancer agents: Optimizing the structure of 8-hydroxyquinoline-N-oxide-based complexes to enhance their anticancer activity and target selectivity. []* Exploring novel applications in catalysis: Investigating the catalytic potential of these compounds in organic reactions. []* Understanding their environmental fate and impact: Studying their degradation pathways, ecotoxicological effects, and developing strategies for their safe disposal and potential recycling. [, ]* Investigating drug delivery and targeting: Developing targeted drug delivery systems to improve the therapeutic index and reduce off-target effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
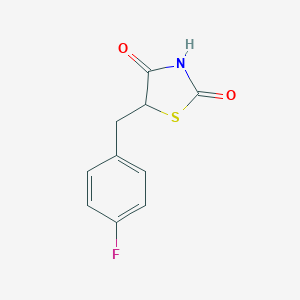
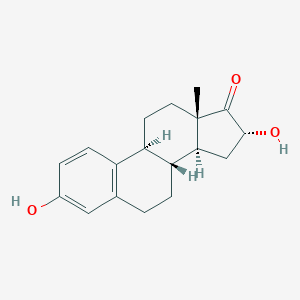
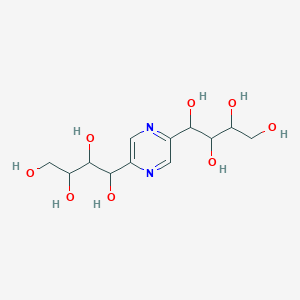
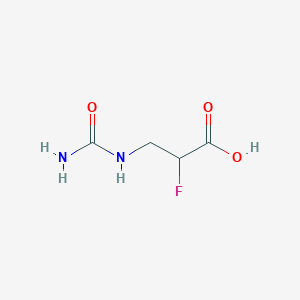

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)
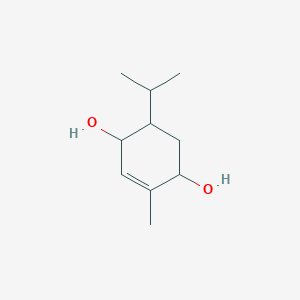
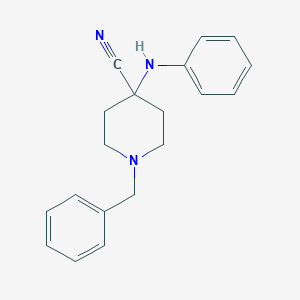
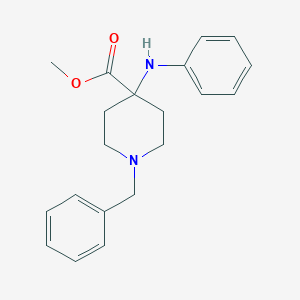

![methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B23302.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)
